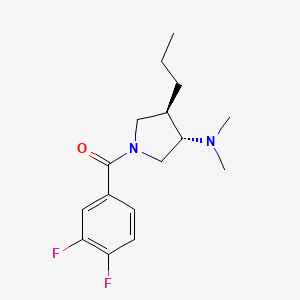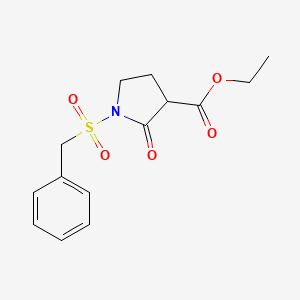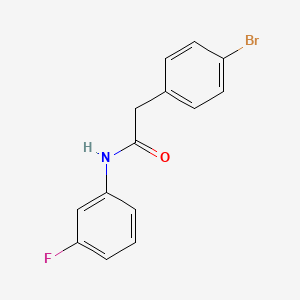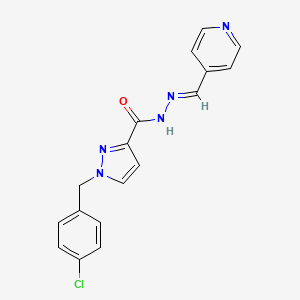![molecular formula C23H31N5O B5595720 2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)
2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a class of compounds that have been synthesized for various pharmacological studies. It belongs to a broader group of piperazinyl pyrimidines and related structures, which have been explored for their diverse biological activities. These compounds are typically characterized by their complex molecular structure that includes pyrimidine, piperazine, and pyrrolidine moieties.
Synthesis Analysis
The synthesis of related piperazinyl pyrimidines involves multiple steps, including nucleophilic substitution reactions, electrophilic fluorination, and cycloaddition reactions. The methodologies can vary depending on the specific substituents and structural requirements of the final compound. A general approach includes forming the pyrimidine core, followed by attaching piperazinyl and other alkyl groups through various organic synthesis techniques (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazinyl pyrimidines is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The additional piperazinyl and pyrrolidinyl groups add to the complexity of the molecule, influencing its chemical behavior and interaction with biological targets. Crystallographic analysis can provide detailed information about the bond lengths, angles, and overall geometry of the molecule (Karczmarzyk & Malinka, 2004).
科学的研究の応用
Synthetic Methodologies and Derivative Compounds The synthesis of pyrimidine and bispyrimidine derivatives demonstrates the versatility of pyrimidine-based compounds. These derivatives have been explored for their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of such molecules (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007). Furthermore, advancements in synthetic methodologies allow for the efficient creation of complex structures potentially useful in drug development and other areas of chemical research.
Pharmacological Properties A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This underscores the potential of pyrimidine derivatives in developing new pharmacotherapies (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Chemical Interactions and Biological Activities The interaction of unfused aromatic systems containing terminal piperazino substituents with DNA through intercalation and groove-binding mechanisms points to the significance of pyrimidine derivatives in studying DNA interactions, which can be critical in cancer research and the development of new anticancer drugs (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).
Materials Science and Optoelectronics The design and synthesis of pyrimidine derivatives extend into materials science, where their optical properties have been studied for potential applications in optoelectronics and as pH sensors, demonstrating the wide-ranging utility of these compounds beyond biomedical research (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011).
特性
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-24-21(26-12-5-6-13-26)18-22(25-19)27-14-16-28(17-15-27)23(29)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,18H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKQYWDLVWLTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)
![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
